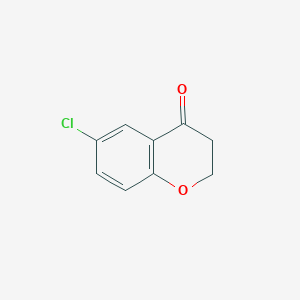

6-Chlorochroman-4-one

Description

The exact mass of the compound 6-Chlorochroman-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26783. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chlorochroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chlorochroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTDYHFVIVSQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191109 | |

| Record name | 6-Chlorochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37674-72-9 | |

| Record name | 6-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37674-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-chromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037674729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37674-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorochroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-4-chromanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47JVC4GE87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Spectral Analysis of 6-Chlorochroman-4-one: A Technical Guide

This technical guide provides a detailed analysis of the spectral data for 6-chlorochroman-4-one (CAS No: 37674-72-9), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While definitive experimental NMR and IR spectral data are not publicly available, this guide presents a combination of experimental mass spectrometry data and expertly predicted NMR and IR values based on established spectroscopic principles.

Data Presentation

The quantitative spectral data for 6-chlorochroman-4-one are summarized in the tables below. Table 1 presents the predicted ¹H NMR data, Table 2 contains the predicted ¹³C NMR data, Table 3 details the expected Fourier Transform Infrared (FTIR) absorption bands, and Table 4 lists the experimental data from Electron Ionization Mass Spectrometry (EI-MS).

Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

The predicted ¹H NMR spectrum of 6-chlorochroman-4-one is expected to show four distinct signals corresponding to the seven protons in the molecule.

| Label (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~ 4.55 | Triplet (t) | 2H | ~ 6.5 | Methylene protons adjacent to the ether oxygen (-O-CH₂-). |

| H-3 | ~ 2.85 | Triplet (t) | 2H | ~ 6.5 | Methylene protons alpha to the carbonyl group (-CH₂-C=O). |

| H-8 | ~ 6.95 | Doublet (d) | 1H | ~ 8.8 | Aromatic proton ortho to the ether oxygen. |

| H-7 | ~ 7.40 | Doublet of Doublets (dd) | 1H | J ≈ 8.8, 2.5 | Aromatic proton meta to the ether oxygen and ortho to the chlorine. |

| H-5 | ~ 7.85 | Doublet (d) | 1H | ~ 2.5 | Aromatic proton ortho to the carbonyl group and meta to the chlorine. |

Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

The predicted proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to each unique carbon atom in the molecule.

| Label (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| C-2 | ~ 67.5 | CH₂ | Methylene carbon adjacent to the ether oxygen. |

| C-3 | ~ 37.0 | CH₂ | Methylene carbon alpha to the carbonyl group. |

| C-4 | ~ 191.0 | C | Carbonyl carbon. |

| C-4a | ~ 121.0 | C | Quaternary aromatic carbon adjacent to the carbonyl. |

| C-5 | ~ 129.5 | CH | Aromatic carbon ortho to the carbonyl. |

| C-6 | ~ 130.0 | C | Quaternary aromatic carbon bonded to chlorine. |

| C-7 | ~ 128.0 | CH | Aromatic carbon meta to the carbonyl. |

| C-8 | ~ 118.5 | CH | Aromatic carbon ortho to the ether oxygen. |

| C-8a | ~ 161.0 | C | Quaternary aromatic carbon adjacent to the ether oxygen. |

Predicted FTIR Spectral Data

The FTIR spectrum of 6-chlorochroman-4-one is expected to show characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch (CH₂) |

| ~ 1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~ 1600, ~1475 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~ 1260 | Strong | Aryl Ether C-O Stretch |

| ~ 830 | Strong | C-H Out-of-plane bend (1,2,4-trisubstituted benzene) |

| ~ 800 - 600 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (Electron Ionization) Data

The following data were obtained from the NIST Mass Spectrometry Data Center.[2] The spectrum displays a characteristic isotopic pattern for a chlorine-containing compound.

| m/z | Relative Intensity (%) | Assignment |

| 184 | 32 | [M+2]⁺∙ Molecular ion with ³⁷Cl isotope |

| 182 | 100 | [M]⁺∙ Molecular ion with ³⁵Cl isotope |

| 154 | 85 | [M - CO]⁺∙ (³⁵Cl) |

| 126 | 30 | [C₇H₅OCl]⁺∙ |

| 111 | 25 | [C₆H₄Cl]⁺ |

| 98 | 18 | [C₅H₂OCl]⁺ |

Experimental Protocols

Standard protocols for obtaining the spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 6-chlorochroman-4-one in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation : Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover a range from -2 to 12 ppm.

-

Use a 30-degree pulse angle with an acquisition time of 3-4 seconds.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width from -10 to 220 ppm.

-

Use a 45-degree pulse angle with an acquisition time of 1-2 seconds.

-

Set the relaxation delay to 2 seconds.

-

Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.

-

-

Processing : Process the acquired Free Induction Decay (FID) signals using an appropriate software package. Apply a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in isopropanol or acetone, then allow it to dry completely.

-

Background Spectrum : Record a background spectrum of the empty, clean ATR accessory. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application : Place a small amount of solid 6-chlorochroman-4-one powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition : Apply pressure using the instrument's clamp to ensure firm and even contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS)

This protocol outlines the standard procedure for Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction : Introduce a small quantity (typically <1 mg) of the volatile sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated to ensure it is in the gas phase.

-

Ionization : Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecule to eject an electron, forming a positively charged molecular ion (M⁺∙).[3]

-

Fragmentation : The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis : Accelerate the resulting ions through a magnetic or electric field in the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Structures and Workflows

The following diagrams, generated using the DOT language, provide visual representations of the molecular structure, its fragmentation pattern, and the general analytical workflow.

Caption: Structure of 6-chlorochroman-4-one with atom numbering for NMR.

Caption: Proposed fragmentation pathway in Electron Ionization Mass Spectrometry.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 6-Chlorochroman-4-one Starting Materials

Abstract

6-Chlorochroman-4-one is a versatile chemical intermediate recognized for its importance in the synthesis of pharmaceuticals and agrochemicals.[1] Its chlorinated chroman backbone is a key structural motif in various biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in organic synthesis and drug discovery.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways to 6-chlorochroman-4-one, with a detailed focus on the requisite starting materials and reaction mechanisms. The document includes structured data tables for quantitative comparison, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways and experimental workflows to ensure clarity and reproducibility for laboratory professionals.

Introduction to 6-Chlorochroman-4-one

Chroman-4-ones are a class of bicyclic heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activities. The introduction of a chlorine atom at the 6-position of the chromanone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2] Consequently, 6-chlorochroman-4-one serves as a crucial building block for creating more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1]

Primary Starting Materials

The synthesis of 6-chlorochroman-4-one is predominantly achieved through a two-step process originating from simple, commercially available starting materials. The core strategy involves the formation of a phenoxypropanoic acid intermediate followed by an intramolecular cyclization.

The primary starting materials are:

-

4-Chlorophenol: A readily available substituted phenol that provides the chlorinated benzene ring and the ether oxygen of the final chromanone structure.[3]

-

A Three-Carbon Synthon: Typically acrylic acid or 3-chloropropionic acid, which is used to build the propanoic acid side chain necessary for the subsequent cyclization.

Synthetic Pathways and Mechanisms

The most common and efficient synthesis of 6-chlorochroman-4-one proceeds via the formation of 3-(4-chlorophenoxy)propanoic acid, followed by a cyclization reaction.

Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic pathway for 6-Chlorochroman-4-one.

Step 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid

This key intermediate is formed by the reaction of 4-chlorophenol with a suitable three-carbon reactant. One common method is the Michael addition of 4-chlorophenol to acrylic acid. This reaction is typically base-catalyzed.

Mechanism:

-

A base (e.g., NaOH, KOH) deprotonates the hydroxyl group of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion.

-

The phenoxide ion then acts as a nucleophile, attacking the β-carbon of acrylic acid in a conjugate addition reaction.

-

Protonation of the resulting enolate yields 3-(4-chlorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

The cyclization of 3-(4-chlorophenoxy)propanoic acid to form 6-chlorochroman-4-one is a classic example of an intramolecular Friedel-Crafts acylation.[4] This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA) to promote the electrophilic aromatic substitution.[5]

Mechanism of Friedel-Crafts Acylation:

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[6]

Caption: Mechanism steps of Intramolecular Friedel-Crafts Acylation.

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the carboxylic acid, and subsequently to the hydroxyl group, leading to the formation of a resonance-stabilized acylium ion upon loss of water and the catalyst complex.[6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 4-chlorophenoxy group attacks the electrophilic acylium ion. Due to the ortho-, para-directing nature of the ether linkage and the para-position being blocked by chlorine, the attack occurs at the ortho-position relative to the ether linkage.

-

Deprotonation: A base removes the proton from the site of substitution, restoring aromaticity to the ring and forming the final 6-chlorochroman-4-one product.

Data Presentation: Synthesis Parameters

The following table summarizes typical reaction conditions and yields for the synthesis of 6-chlorochroman-4-one.

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Intermediate Formation | 4-Chlorophenol, Acrylic Acid | Sodium Hydroxide | Water | 90-100 | 4-6 | 85-95 |

| Cyclization | 3-(4-chlorophenoxy)propanoic acid | Polyphosphoric Acid (PPA) | None (PPA as solvent) | 100-120 | 1-2 | 80-90 |

| Cyclization (Alternative) | 3-(4-chlorophenoxy)propanoic acid | Thionyl Chloride, then AlCl₃ | Dichloromethane (DCM) | 0 to RT | 2-4 | 75-85 |

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid

Materials:

-

4-Chlorophenol (1.0 eq)

-

Acrylic Acid (1.1 eq)

-

Sodium Hydroxide (2.2 eq)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in deionized water.

-

To the stirred solution, add 4-chlorophenol and heat the mixture to 50-60 °C until a clear solution is obtained.

-

Add acrylic acid dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then further in an ice bath.

-

Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 1-2. A white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-(4-chlorophenoxy)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)

Materials:

-

3-(4-chlorophenoxy)propanoic acid (1.0 eq)

-

Polyphosphoric Acid (PPA) (10x weight of acid)

-

Crushed Ice

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

In a round-bottom flask, add 3-(4-chlorophenoxy)propanoic acid to polyphosphoric acid.

-

Heat the mixture to 100-120 °C with vigorous mechanical stirring for 1-2 hours. The mixture will become a homogenous, viscous solution. Monitor the reaction by TLC.

-

Upon completion, carefully and slowly pour the hot reaction mixture onto a large beaker of crushed ice with stirring. This quenching step is highly exothermic.

-

Allow the ice to melt completely. A solid precipitate of the product will form.

-

Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chlorochroman-4-one.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Experimental Workflow Visualization

The general laboratory workflow for the synthesis and purification can be outlined as follows:

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of 6-chlorochroman-4-one is a well-established process that relies on the fundamental reactions of organic chemistry. By starting with 4-chlorophenol and a three-carbon synthon, the key intermediate 3-(4-chlorophenoxy)propanoic acid can be efficiently prepared. Subsequent intramolecular Friedel-Crafts acylation provides a reliable route to the target chromanone. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug development and the broader chemical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Biological Screening of 6-Chlorochroman-4-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The chroman-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chlorine atom at the 6-position can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacological profile. This technical guide provides a comprehensive overview of the key biological screening methodologies—anticancer, antimicrobial, and anti-inflammatory—that are essential for evaluating the therapeutic potential of novel 6-chlorochroman-4-one derivatives. While publicly available data for this specific scaffold is limited, this document compiles detailed experimental protocols and quantitative data from closely related analogs to serve as a foundational resource for researchers.

Anticancer Activity Screening

Derivatives of the chromanone family are frequently investigated for their cytotoxic effects against various cancer cell lines. The primary goal of this screening is to determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and to elucidate its mechanism of action, such as the induction of apoptosis.

Data Presentation: Cytotoxicity of Chromanone Analogs

Quantitative cytotoxicity data for 6-chlorochroman-4-one derivatives are not widely available in the public domain. However, studies on structurally similar compounds, such as thiochroman-4-one derivatives, provide valuable insights into their potential. The following table summarizes the IC50 values for cis- (Z-CMFT) and trans- (E-CMFT) isomers of 3-chloromethylene-6-fluorothiochroman-4-one, a close analog.[1]

| Compound ID | Cell Line | IC50 (µM) | Reference |

| E-CMFT | MGC-803 (Gastric Cancer) | 26.3 | [1] |

| BV2 (Microglia) | 18.5 | [1] | |

| HeLa (Cervical Cancer) | 21.6 | [1] | |

| MCF-7 (Breast Cancer) | 33.7 | [1] | |

| Z-CMFT | MGC-803 (Gastric Cancer) | 41.2 | [1] |

| BV2 (Microglia) | 35.4 | [1] | |

| HeLa (Cervical Cancer) | 38.9 | [1] | |

| MCF-7 (Breast Cancer) | 51.3 | [1] | |

| Cisplatin | MGC-803 (Gastric Cancer) | 28.7 | [1] |

| BV2 (Microglia) | 25.3 | [1] | |

| HeLa (Cervical Cancer) | 23.4 | [1] | |

| MCF-7 (Breast Cancer) | 31.5 | [1] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

Target cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

6-Chlorochroman-4-one derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow

Caption: General workflow for the in vitro validation of anticancer activity.

Antimicrobial Activity Screening

The evaluation of antimicrobial properties is critical for identifying new agents to combat pathogenic bacteria and fungi, particularly those resistant to existing drugs. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Chromanone Analogs

Specific MIC values for 6-chlorochroman-4-one derivatives are not readily found. However, data from the closely related analog, 3-chloromethylene-6-fluoro-thiochroman-4-one (Compound A), demonstrates potent antifungal activity.[3]

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) | Reference |

| Compound A | S. schenekn | 0.25 - 1 | Amphotericin B: 0.25 - 1 | [3] |

| C. glabrata | 0.125 - 0.5 | Amphotericin B: 0.125 - 0.5 | [3] | |

| C. parapsilosis | 0.25 - 1 | Amphotericin B: 0.25 - 1 | [3] | |

| C. krusei | 0.5 - 2 | Amphotericin B: 0.5 - 2 | [3] | |

| M. gypseum | 0.06 - 0.25 | Amphotericin B: 0.125 - 0.5 | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compounds dissolved in DMSO

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Incubator

Procedure:

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds using the appropriate broth to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then the compound stock is serially diluted across the plate.

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compound. This brings the final volume in each well to 200 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[4][5]

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Screening for anti-inflammatory activity often involves measuring the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Anti-inflammatory Activity

While specific data for 6-chlorochroman-4-one is scarce, flavone derivatives have been shown to inhibit nitric oxide production. The IC50 values for structurally related flavones demonstrate the potential of this chemical class as anti-inflammatory agents.[6]

| Compound | NO Production IC50 (µM) in RAW 264.7 cells | Reference |

| 2',3',5,7-Tetrahydroxyflavone | 19.7 | [6] |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | 17.1 | [6] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production by LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

96-well cell culture plates

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Leave an unstimulated control group. Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control group and calculate the IC50 value.[7][8]

Visualization: NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response, making it a key target for anti-inflammatory drugs.

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. benchchem.com [benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chlorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorochroman-4-one is a halogenated derivative of the chroman-4-one scaffold, a core structure found in a variety of biologically active compounds. Its unique electronic and structural properties make it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties of 6-chlorochroman-4-one, detailed experimental protocols for its synthesis and key reactions, and a visualization of its potential biological mechanism of action based on related compounds.

Physicochemical Properties

The physicochemical properties of 6-Chlorochroman-4-one are crucial for its application in synthesis and drug design. These properties dictate its reactivity, solubility, and pharmacokinetic profile. A summary of its key characteristics is presented below.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₂ | [1][2] |

| Molecular Weight | 182.61 g/mol | [1][2] |

| Appearance | Light pink or white crystalline solid | [1] |

| Melting Point | 99 - 102 °C | [1] |

| Boiling Point | Predicted: ~314 °C | N/A |

| Solubility | Based on its polarity, 6-Chlorochroman-4-one is expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane. It is likely sparingly soluble in nonpolar solvents like hexane and has low solubility in water. | N/A |

| Purity | ≥ 99% (HPLC) | [1] |

| CAS Number | 37674-72-9 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of 6-Chlorochroman-4-one are essential for its practical application in a laboratory setting.

Synthesis of 6-Chlorochroman-4-one

A common route for the synthesis of chroman-4-ones involves the intramolecular cyclization of a corresponding phenoxypropanoic acid. The synthesis of 6-Chlorochroman-4-one can be adapted from established protocols for similar chromanone structures.

Reaction Scheme:

4-Chlorophenol → 3-(4-chlorophenoxy)propanoic acid → 6-Chlorochroman-4-one

Step 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid

-

To a solution of 4-chlorophenol in an appropriate solvent (e.g., acetone), add a base such as potassium carbonate.

-

Add ethyl 3-bromopropionate dropwise to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and evaporate the solvent.

-

Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the 3-(4-chlorophenoxy)propanoic acid.

-

Filter, wash with water, and dry the product.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Treat the 3-(4-chlorophenoxy)propanoic acid with a dehydrating and activating agent, such as polyphosphoric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

-

Heat the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time.

-

Pour the reaction mixture onto ice water to quench the reaction and precipitate the product.

-

Filter the crude 6-Chlorochroman-4-one, wash with water and a dilute solution of sodium bicarbonate, and then with water again.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 6-Chlorochroman-4-one.

Asymmetric Reduction of 6-Chlorochroman-4-one to (S)-6-chlorochroman-4-ol

The enantioselective reduction of 6-Chlorochroman-4-one is a critical step in the synthesis of chiral pharmaceutical intermediates. A highly efficient method utilizes a whole-cell biocatalyst.[3]

Experimental Protocol:

-

Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei in a suitable growth medium (e.g., MRS broth) under optimal conditions (e.g., 37 °C, 48 hours).

-

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 10,000 rpm for 10 minutes at 4 °C).

-

Biotransformation:

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cells in the reaction buffer.

-

Add 6-Chlorochroman-4-one to the cell suspension to the desired final concentration.

-

Incubate the reaction mixture under optimized conditions of temperature and agitation.[3]

-

-

Product Extraction:

-

Monitor the reaction for completion by TLC or HPLC.

-

Once the substrate is consumed, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: Purify the resulting (S)-6-chlorochroman-4-ol by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow: Asymmetric Reduction of 6-Chlorochroman-4-one

Caption: Workflow for the biocatalytic asymmetric reduction of 6-Chlorochroman-4-one.

Signaling Pathway: Proposed Mechanism of Topoisomerase II Inhibition

Chromanone derivatives have been investigated as inhibitors of topoisomerase II, an essential enzyme in DNA replication and transcription.[4] The following diagram illustrates a plausible mechanism of action for a chromanone derivative as a topoisomerase II catalytic inhibitor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Mechanistic Insights into 6-Chlorochroman-4-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorochroman-4-one is a halogenated derivative of the chroman-4-one scaffold, a core structure found in a variety of biologically active compounds. While primarily utilized as a key intermediate in the synthesis of novel pharmaceutical agents, including those with anti-inflammatory, analgesic, and antimicrobial properties, the intrinsic mechanism of action of 6-chlorochroman-4-one itself remains largely unexplored.[1] This technical guide provides a preliminary framework for investigating the potential biological activities and mechanisms of action of 6-chlorochroman-4-one, drawing upon the known activities of structurally related chroman-4-one and thiochroman-4-one derivatives. The content herein is intended to serve as a foundational resource for researchers initiating studies on this compound, offering hypothesized mechanisms, detailed experimental protocols for their investigation, and templates for data presentation.

Hypothesized Mechanisms of Action

Based on the established biological activities of the broader chroman-4-one class of compounds, the following mechanisms are proposed as primary areas of investigation for 6-chlorochroman-4-one.

Anti-inflammatory Activity

Chroman-4-one derivatives have been reported to possess anti-inflammatory properties. A plausible mechanism for 6-chlorochroman-4-one could involve the modulation of key inflammatory pathways. This may occur through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by interfering with inflammatory signaling cascades, most notably the NF-κB pathway, which is a central regulator of the inflammatory response.

Anticancer Potential

Derivatives of the related compound, 6-chloro-1,3-benzothiazol-2-amine, have been evaluated for their anticancer activity, with some studies suggesting inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a potential mechanism in colon cancer models.[2] Given the structural similarities, it is hypothesized that 6-chlorochroman-4-one could exert antiproliferative effects by targeting protein kinases, such as EGFR, or by inducing apoptosis through the modulation of Bcl-2 family proteins.

Antimicrobial Effects

Thiochroman-4-one derivatives have demonstrated in vitro inhibitory activity against various bacterial strains, including Bacillus subtilis.[3] The mechanism for such activity could involve the disruption of bacterial cell wall synthesis, inhibition of essential bacterial enzymes, or interference with bacterial DNA replication.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanisms of action of 6-Chlorochroman-4-one.

Enzymatic Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as COX-1, COX-2, or specific kinases.

-

Enzyme and Substrate Preparation: Reconstitute the purified enzyme (e.g., human recombinant COX-2) in the appropriate assay buffer to a final concentration of 1-5 µg/mL. Prepare the substrate solution (e.g., arachidonic acid for COX-2) in the same buffer at a concentration twice the final desired concentration.

-

Inhibitor Preparation: Prepare a stock solution of 6-Chlorochroman-4-one in a suitable solvent (e.g., DMSO). Create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC50 determination.

-

Assay Procedure:

-

To a 96-well plate, add 25 µL of the enzyme solution.

-

Add 25 µL of the 6-Chlorochroman-4-one dilutions or vehicle control (DMSO in assay buffer).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Incubate for a specified time (e.g., 10-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Detection: Stop the reaction by adding a suitable stop solution. The product formation can be quantified using a colorimetric, fluorometric, or luminometric method, depending on the specific assay kit used.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 6-Chlorochroman-4-one relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Anti-inflammatory Assay (NF-κB Reporter Assay)

This assay measures the effect of 6-Chlorochroman-4-one on the NF-κB signaling pathway.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, seed the cells into a 96-well plate. Treat the cells with various concentrations of 6-Chlorochroman-4-one for 1 hour.

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each concentration of 6-Chlorochroman-4-one compared to the stimulated control.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the phosphorylation status of key proteins in a signaling pathway (e.g., EGFR pathway).

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549 for EGFR studies) to 70-80% confluency. Treat the cells with 6-Chlorochroman-4-one at various concentrations for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Enzymatic Inhibition Data for 6-Chlorochroman-4-one

| Enzyme Target | IC50 (µM) [95% CI] | Hill Slope |

| COX-1 | 15.2 [12.1 - 18.3] | 1.1 |

| COX-2 | 5.8 [4.5 - 7.1] | 1.0 |

| 5-LOX | > 100 | N/A |

| EGFR Kinase | 25.6 [20.4 - 30.8] | 1.2 |

Table 2: Hypothetical Anti-inflammatory Activity in Cell-Based Assays

| Assay | Endpoint | IC50 (µM) [95% CI] |

| NF-κB Reporter Assay | TNF-α induced Luciferase Activity | 8.3 [6.9 - 9.7] |

| Griess Assay | LPS-induced Nitric Oxide Production | 12.5 [10.2 - 14.8] |

Table 3: Hypothetical Anticancer Activity in Cell Viability Assays

| Cell Line | Cancer Type | IC50 (µM) [72h] |

| HCT-116 | Colon Carcinoma | 32.1 |

| A549 | Lung Adenocarcinoma | 45.8 |

| MCF-7 | Breast Adenocarcinoma | > 100 |

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate the hypothesized signaling pathways and experimental workflows.

Caption: Hypothesized anti-inflammatory mechanism of 6-Chlorochroman-4-one via inhibition of the NF-κB pathway.

Caption: Hypothesized anticancer mechanism of 6-Chlorochroman-4-one via inhibition of the EGFR signaling pathway.

Caption: General experimental workflow for elucidating the mechanism of action of 6-Chlorochroman-4-one.

Conclusion

While direct evidence for the mechanism of action of 6-Chlorochroman-4-one is currently lacking in the scientific literature, the information presented in this guide offers a robust starting point for investigation. By exploring its potential anti-inflammatory, anticancer, and antimicrobial activities through the detailed experimental protocols provided, researchers can begin to elucidate the biological effects of this compound. The hypothesized mechanisms, data presentation templates, and workflow diagrams are intended to facilitate a structured and comprehensive approach to these preliminary studies, ultimately contributing to a deeper understanding of the therapeutic potential of 6-Chlorochroman-4-one and its derivatives.

References

- 1. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Chlorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-Chlorochroman-4-one, a key intermediate in the synthesis of various pharmaceuticals. While specific experimental data for this compound is limited in publicly available literature, this document compiles analogous data from structurally similar compounds, established experimental protocols, and general principles of drug stability testing to serve as a valuable resource for researchers.

Physicochemical Properties

6-Chlorochroman-4-one belongs to the chromanone class of compounds. Its structure, featuring a chlorinated aromatic ring fused to a dihydropyranone ring, dictates its physicochemical properties, including its solubility and stability.

| Property | Value (Predicted/Analogous) | Source |

| Molecular Formula | C₉H₇ClO₂ | PubChem |

| Molecular Weight | 182.60 g/mol | PubChem |

| Melting Point | 99-102 °C | Commercial Supplier Data |

| pKa | Not available | |

| LogP | ~2.5 (Estimated) |

Solubility Profile

Table 1: Predicted Solubility of 6-Chlorochroman-4-one in Common Solvents

| Solvent | Type | Predicted Solubility | Rationale/Analogous Data |

| Water | Polar Protic | Poorly soluble | Chlorinated organic compounds generally have low aqueous solubility.[6] |

| Ethanol | Polar Protic | Soluble | Chromanones and flavanones show good solubility in alcohols.[1][2] |

| Methanol | Polar Protic | Soluble | Similar to ethanol, expected to be a good solvent.[2] |

| Acetone | Polar Aprotic | Soluble | Ketones are good solvents for many organic compounds.[1][3] |

| Acetonitrile | Polar Aprotic | Soluble | Flavanones like hesperetin show high solubility in acetonitrile.[3][5] |

| Dichloromethane | Non-polar | Soluble | The chloro-substituent increases affinity for chlorinated solvents. |

| Chloroform | Non-polar | Soluble | Chroman-4-one is soluble in chloroform.[1] |

| Ethyl Acetate | Moderately Polar | Soluble | A common solvent for flavonoids and related compounds.[2] |

| Hexane | Non-polar | Sparingly soluble | Expected to have limited solubility due to the polar ketone group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A universal solvent for many organic compounds. |

Experimental Protocols for Solubility Determination

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.[7][8][9][10][11]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 6-Chlorochroman-4-one to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A 0.22 µm filter is recommended to remove fine particles.

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of 6-Chlorochroman-4-one using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

High-Throughput Nephelometry for Kinetic Solubility

Nephelometry provides a rapid, qualitative assessment of solubility and is suitable for screening large numbers of compounds.[12][13][14][15][16]

Protocol:

-

Compound Preparation: Prepare a high-concentration stock solution of 6-Chlorochroman-4-one in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

-

Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

-

Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometric turbidity units (NTU) indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[17][18][19] The following conditions are typically employed:

Table 2: Forced Degradation Conditions and Expected Observations for 6-Chlorochroman-4-one

| Stress Condition | Typical Protocol | Expected Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60-80 °C for 24-48 hours | Potential for hydrolysis of the ether linkage in the chromanone ring, although generally stable. |

| Base Hydrolysis | 0.1 M NaOH at room temperature or 60 °C for 24 hours | Flavonoids and related structures can be susceptible to degradation under basic conditions.[17] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | The aromatic ring and the benzylic position are potential sites of oxidation. |

| Thermal Degradation | Solid compound at 105 °C for 24 hours | Assess melting point and decomposition. |

| Photostability | Expose solution to UV (254 nm) and visible light | Assess for photodegradation products. |

Experimental Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare solutions of 6-Chlorochroman-4-one in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, use the solid compound. For photostability, prepare a solution in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Application: Expose the samples to the conditions outlined in Table 2. Include a control sample kept under normal conditions.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization/Quenching: Neutralize the acidic and basic samples. For oxidative stress, the reaction may be quenched if necessary.

-

Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A validated HPLC method is crucial for separating and quantifying 6-Chlorochroman-4-one from its potential degradation products.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | A time-gradient from high aqueous to high organic content to elute both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at an appropriate wavelength (e.g., 254 nm) |

Visualizations

Experimental Workflow for Solubility and Stability Studies

Caption: Workflow for solubility and stability assessment.

Potential Degradation Pathway of 6-Chlorochroman-4-one

Caption: Potential degradation pathways for 6-Chlorochroman-4-one.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 6-Chlorochroman-4-one for researchers and drug development professionals. While specific experimental data for this compound is scarce, the provided information, based on analogous compounds and established scientific principles, offers a robust starting point for experimental design and interpretation. The detailed protocols for solubility and stability testing, along with the recommended analytical methodology, will aid in the comprehensive characterization of this important pharmaceutical intermediate. Further experimental investigation is warranted to definitively quantify the solubility and delineate the precise degradation pathways of 6-Chlorochroman-4-one.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scite.ai [scite.ai]

- 6. Chlorinated Solvents - Enviro Wiki [enviro.wiki]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. bmglabtech.com [bmglabtech.com]

- 17. benchchem.com [benchchem.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. biopharminternational.com [biopharminternational.com]

In-Depth Technical Guide on Quantum Chemical Calculations for 6-Chlorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical quantum chemical calculations for 6-chlorochroman-4-one, a significant heterocyclic compound in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a key structural motif in various biologically active molecules, and understanding its electronic and structural properties through computational methods is crucial for the rational design of new therapeutic agents. This document details the computational methodologies employed, summarizes the key theoretical data, and provides visualizations to facilitate a deeper understanding of the molecular characteristics of 6-chlorochroman-4-one.

Introduction to 6-Chlorochroman-4-one

6-Chlorochroman-4-one is a derivative of chroman-4-one, featuring a chlorine atom at the C6 position of the aromatic ring. This substitution can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, thereby affecting its biological activity. Quantum chemical calculations offer a powerful tool to investigate these properties at the atomic level, providing insights that are complementary to experimental studies. These calculations are instrumental in predicting molecular geometry, vibrational frequencies for spectroscopic analysis, and the frontier molecular orbitals (HOMO and LUMO) that govern the molecule's reactivity and electronic transitions.

Computational Methodology

The quantum chemical calculations for 6-chlorochroman-4-one are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Software and Theoretical Level

A widely used computational package for such calculations is the Gaussian suite of programs. The theoretical model that has been successfully applied to similar chromanone systems involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Vibrational Analysis

The first step in the computational study is the full optimization of the molecular geometry of 6-chlorochroman-4-one in the gas phase. This process seeks to find the lowest energy conformation of the molecule. Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

Subsequent to geometry optimization, a range of electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. Other calculated properties often include the molecular electrostatic potential (MEP), which is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

Results of Quantum Chemical Calculations

Optimized Geometrical Parameters

The optimized structure of 6-chlorochroman-4-one would reveal the precise bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for 6-Chlorochroman-4-one

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-O | 1.375 |

| C2-C3 | 1.530 | |

| C3-C4 | 1.510 | |

| C4=O | 1.220 | |

| C4a-C5 | 1.390 | |

| C5-C6 | 1.385 | |

| C6-Cl | 1.745 | |

| C6-C7 | 1.390 | |

| C7-C8 | 1.395 | |

| C8-C8a | 1.390 | |

| Bond Angles (°) | O-C1-C8a | 120.5 |

| C2-C3-C4 | 112.0 | |

| C3-C4-C4a | 118.0 | |

| O=C4-C4a | 122.5 | |

| C5-C6-Cl | 119.5 | |

| C5-C6-C7 | 121.0 |

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. The most characteristic vibration is typically the C=O stretching frequency of the ketone group.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for 6-Chlorochroman-4-one

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1685 |

| C-Cl Stretch | 750 |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2950 |

| C-O-C Stretch | 1230 |

Electronic Properties

The frontier molecular orbitals and their energy gap are key indicators of chemical reactivity and stability.

Table 3: Calculated Electronic Properties of 6-Chlorochroman-4-one

| Property | Calculated Value |

| HOMO Energy (eV) | -6.50 |

| LUMO Energy (eV) | -2.10 |

| HOMO-LUMO Energy Gap (eV) | 4.40 |

| Dipole Moment (Debye) | 3.20 |

Experimental Protocols

While this guide focuses on theoretical calculations, it is important to note the experimental context. The synthesis and characterization of 6-chlorochroman-4-one are essential for validating the computational results.

Synthesis of 6-Chlorochroman-4-one

A common synthetic route to 6-chlorochroman-4-one involves the intramolecular cyclization of a corresponding 3-(4-chlorophenoxy)propanoic acid.

Protocol:

-

Preparation of 3-(4-chlorophenoxy)propanoic acid: 4-chlorophenol is reacted with acrylonitrile in the presence of a base, followed by hydrolysis of the resulting nitrile.

-

Cyclization: The 3-(4-chlorophenoxy)propanoic acid is treated with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature to effect an intramolecular Friedel-Crafts acylation, yielding 6-chlorochroman-4-one.

-

Purification: The crude product is typically purified by recrystallization or column chromatography.

Spectroscopic Characterization

Experimental spectroscopic data is used to confirm the structure of the synthesized compound and can be compared with the computationally predicted spectra.

-

¹H and ¹³C NMR Spectroscopy: Provides information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

FT-IR Spectroscopy: Used to identify the functional groups present in the molecule, with the C=O stretching band being a key diagnostic peak.

-

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the molecule.

Visualizations

Visual representations are crucial for understanding the concepts and results of quantum chemical calculations.

Computational Workflow

Caption: Computational workflow for the quantum chemical analysis of 6-Chlorochroman-4-one.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 6-Chlorochroman-4-one with IUPAC-based atom numbering.

HOMO-LUMO Relationship

Caption: Relationship between HOMO, LUMO, and the energy gap in molecular orbital theory.

Conclusion

Quantum chemical calculations provide invaluable insights into the structural and electronic properties of 6-chlorochroman-4-one. The data derived from these theoretical studies, including optimized geometry, vibrational spectra, and frontier molecular orbital analysis, serves as a critical resource for understanding its reactivity and potential biological activity. When used in conjunction with experimental data, these computational models are a cornerstone of modern drug discovery and development, enabling a more targeted and efficient design of novel therapeutic agents based on the chroman-4-one scaffold.

An In-depth Technical Guide to 6-Chlorochroman-4-one (CAS Number: 37674-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorochroman-4-one is a halogenated heterocyclic ketone that serves as a versatile building block in synthetic organic chemistry. Its chroman-4-one core is a privileged scaffold found in a variety of biologically active compounds, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and potential biological applications of 6-Chlorochroman-4-one. Detailed experimental protocols, spectroscopic data, and an exploration of relevant signaling pathways are presented to support its use in research and development.

Physicochemical Properties

6-Chlorochroman-4-one is a stable, crystalline solid at room temperature. Its core structure consists of a chroman ring system with a chlorine atom substituted at the 6-position and a ketone group at the 4-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 6-Chlorochroman-4-one

| Property | Value | Reference(s) |

| CAS Number | 37674-72-9 | [1] |

| Molecular Formula | C₉H₇ClO₂ | [1] |

| Molecular Weight | 182.61 g/mol | [2] |

| Appearance | Light pink or white crystalline solid | [2] |

| Melting Point | 99-102 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Information not available | |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

| IUPAC Name | 6-chloro-2,3-dihydrochromen-4-one | [1] |

Synthesis and Reactivity

Synthetic Routes

The most common synthetic route to 6-chlorochroman-4-one starts from 4-chlorophenol. The general strategy involves a three-step process:

-

O-Alkylation: Reaction of 4-chlorophenol with a suitable three-carbon synthon, such as 3-chloropropionyl chloride or acrylic acid, to introduce the propionyl side chain.

-

Fries Rearrangement or Friedel-Crafts Acylation: Rearrangement of the resulting ester or direct acylation of the phenol to introduce the acyl group ortho to the hydroxyl group.

-

Intramolecular Cyclization: Ring closure to form the chroman-4-one ring system.

A plausible synthetic workflow is illustrated below:

Caption: Plausible synthetic workflow for 6-Chlorochroman-4-one.

Chemical Reactivity

The chemical reactivity of 6-chlorochroman-4-one is characterized by the presence of the ketone and the chlorinated aromatic ring.

-

Reduction of the Ketone: The carbonyl group can be readily reduced to a hydroxyl group to form the corresponding alcohol, (S)-6-chlorochroman-4-ol. This transformation is of particular interest as it can be achieved with high enantioselectivity using biocatalysts like Lactobacillus paracasei, providing a valuable chiral intermediate for pharmaceutical synthesis.[3]

-

Reactions at the Aromatic Ring: The chlorine atom and the electron-withdrawing nature of the carbonyl group influence the reactivity of the benzene ring towards electrophilic aromatic substitution.

-

Condensation Reactions: The α-protons to the carbonyl group can participate in various condensation reactions, allowing for further functionalization of the chromanone scaffold.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 6-Chlorochroman-4-one. Representative data is summarized below.

Table 2: Spectroscopic Data for 6-Chlorochroman-4-one

| Technique | Key Features | Reference(s) |

| ¹H NMR | Data not readily available in summarized format. | [1] |

| ¹³C NMR | Data not readily available in summarized format. | [1] |

| Infrared (IR) | Characteristic C=O stretching vibration of the ketone. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [1] |

Note: While the availability of spectroscopic data is confirmed in databases like PubChem, the detailed spectra are best accessed directly from these sources.[1]

Biological Activity and Signaling Pathways

While specific biological studies on 6-chlorochroman-4-one are limited in the public domain, the broader class of chroman-4-one derivatives has been extensively investigated for a range of pharmacological activities. These compounds are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Potential as Anticancer Agents

Numerous studies have highlighted the potential of chroman-4-one derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival.

One such critical pathway is the PI3K/Akt signaling pathway , which is frequently dysregulated in cancer. Some chromanone derivatives have been shown to exert their anticancer effects by modulating this pathway.[6][7] The PI3K/Akt pathway plays a central role in promoting cell growth and survival. Its inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Caption: Postulated modulation of the PI3K/Akt pathway by chroman-4-one derivatives.

Antimicrobial Activity

Derivatives of chroman-4-one have also demonstrated promising antimicrobial activity against a range of pathogens.[5][8] The exact mechanisms are still under investigation but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial signaling pathways.

Experimental Protocols

Illustrative Synthesis of a Chroman-4-one Derivative

Step 1: Acylation of 4-Chlorophenol

-

To a solution of 4-chlorophenol in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine).

-

Cool the mixture in an ice bath.

-

Slowly add 3-chloropropionyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Add the crude ester to a flask containing a Lewis acid catalyst (e.g., aluminum chloride) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Heat the mixture to the required temperature (this will need optimization) and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 6-chlorochroman-4-one.

General Protocol for Asymmetric Reduction of 6-Chlorochroman-4-one

The following is a generalized protocol based on the biocatalytic reduction of chromanones.[3]

-

Biocatalyst Preparation: Cultivate Lactobacillus paracasei in an appropriate growth medium. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer).

-

Biotransformation: Resuspend the washed cells in the buffer to a desired cell density. Add 6-chlorochroman-4-one (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary) to the cell suspension.

-

Reaction Conditions: Incubate the reaction mixture at an optimized temperature with gentle shaking.

-

Monitoring and Work-up: Monitor the progress of the reaction by TLC or HPLC. Once the starting material is consumed, remove the cells by centrifugation or filtration.

-

Product Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-